Ethylnitronate Exhibits a 9‑Fold Higher Km than the Physiological Substrate Propionate‑3‑Nitronate for Nitronate Monooxygenase
In head‑to‑head kinetic profiling against Neurospora crassa nitronate monooxygenase (NMO, EC 1.13.12.16), ethylnitronate displays a Michaelis constant (Km) of 3.1 mM, which is approximately 9‑fold higher than the Km of 0.34 mM determined for the physiological substrate propionate‑3‑nitronate (P3N) under identical buffer conditions [1]. This reduced binding affinity positions ethylnitronate as a moderate‑affinity substrate analogue, in contrast to the high‑affinity toxin P3N. In a separate system using Pseudomonas aeruginosa PAO1 NMO, the apparent Km for ethylnitronate is 5000 ± 1000 μM versus 110 ± 20 μM for P3N—a 45‑fold difference—with corresponding kcat_app values of 350 ± 30 s⁻¹ (ethylnitronate) and 1300 ± 70 s⁻¹ (P3N) [2]. The catalytic efficiency (kcat_app/Km_app) of ethylnitronate is (7 ± 1) × 10⁴ M⁻¹s⁻¹, two orders of magnitude lower than P3N at (1.2 ± 0.2) × 10⁷ M⁻¹s⁻¹ [2].
| Evidence Dimension | Michaelis constant (Km) and catalytic efficiency (kcat/Km) for nitronate monooxygenase |
|---|---|
| Target Compound Data | Km = 3.1 mM (N. crassa NMO); Km_app = 5000 ± 1000 μM, kcat_app = 350 ± 30 s⁻¹, kcat_app/Km_app = (7 ± 1) × 10⁴ M⁻¹s⁻¹ (P. aeruginosa PAO1 NMO) |
| Comparator Or Baseline | Propionate‑3‑nitronate (P3N): Km = 0.34 mM (N. crassa NMO); Km_app = 110 ± 20 μM, kcat_app = 1300 ± 70 s⁻¹, kcat_app/Km_app = (1.2 ± 0.2) × 10⁷ M⁻¹s⁻¹ (P. aeruginosa PAO1 NMO) |
| Quantified Difference | 9‑fold higher Km (N. crassa); 45‑fold higher Km_app and ~170‑fold lower catalytic efficiency (P. aeruginosa) |
| Conditions | N. crassa NMO: 50 mM Tris‑HCl, pH 8, 30°C; P. aeruginosa PAO1 NMO: pH 7.5, atmospheric O₂, 30°C |
Why This Matters
Ethylnitronate's lower enzyme affinity makes it preferable to P3N for experimental designs requiring controlled, non‑saturating substrate turnover—such as inhibitor screening or mechanistic probe studies—where the ultra‑high affinity of P3N would complicate kinetic resolution.
- [1] Francis, K.; Russell, B.; Gadda, G. Involvement of a Flavosemiquinone in the Enzymatic Oxidation of Nitroalkanes Catalyzed by 2‑Nitropropane Dioxygenase. J. Biol. Chem. 2005, 280, 5195–5204. DOI: 10.1074/jbc.M411249200. Km data also curated in BRENDA (https://www.brenda-enzymes.info/). View Source
- [2] Salvi, F.; Agniswamy, J.; Yuan, H.; Vercammen, K.; Weber, I. T.; Gadda, G. The Combined Structural and Kinetic Characterization of a Bacterial Nitronate Monooxygenase from Pseudomonas aeruginosa PAO1 Establishes NMO Class I and II. J. Biol. Chem. 2014, 289, 23764–23775. Table 1. DOI: 10.1074/jbc.M114.577791 View Source
